
13,14-ジヒドロ-15-ケト-PGF2α
概要
説明
13,14-Dihydro-15-keto-prostaglandin F2alpha: is a metabolite of prostaglandin F2alpha, which is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly significant in the study of reproductive biology and has been used as a marker for prostaglandin F2alpha production in the body .
科学的研究の応用
Chemistry: : In chemistry, 13,14-Dihydro-15-keto-prostaglandin F2alpha is used as a reference compound for studying the metabolic pathways of prostaglandins. It is also used in the synthesis of other prostaglandin analogs .
Biology: : In biological research, this compound is used to study the role of prostaglandins in reproductive biology, particularly in the processes of luteolysis and parturition .
Medicine: : In medicine, 13,14-Dihydro-15-keto-prostaglandin F2alpha is used as a biomarker for monitoring prostaglandin levels in patients. It is also being investigated for its potential therapeutic applications in reproductive health .
Industry: : In the industrial sector, this compound is used in the production of prostaglandin-based pharmaceuticals and research reagents .
作用機序
Target of Action
The primary target of Dhk-pgf2alpha is prostaglandin F 2α (CHEBI:15553) . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.
Mode of Action
Dhk-pgf2alpha is a prostaglandin F α obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F 2α . It interacts with its target by reducing the C-13,14 double bond in 15-keto-prostaglandin F 2α .
Biochemical Pathways
Dhk-pgf2alpha is involved in the 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) pathway . This pathway is crucial for the metabolism of prostaglandin D2 (PGD2). Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ .
Action Environment
The action, efficacy, and stability of Dhk-pgf2alpha can be influenced by various environmental factors. For instance, the presence of NAD+ is necessary for the metabolism of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α . Other factors such as pH, temperature, and the presence of other molecules could also potentially affect its action.
生化学分析
Biochemical Properties
13,14-Dihydro-15-keto-pgf2alpha is formed by reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase. This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Cellular Effects
It is known that it is an endogenous metabolite present in blood that can be used for the research of pregnancy .
Molecular Mechanism
It is known to be a metabolite of Prostaglandin D2 (PGD2) in the 15-hydroxy PGDH pathway .
Temporal Effects in Laboratory Settings
It is known that it is a stable metabolite and does not generate by blood elements in vitro .
Metabolic Pathways
13,14-Dihydro-15-keto-pgf2alpha is involved in the metabolic pathway of prostaglandin F 2α. It is formed by reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 13,14-Dihydro-15-keto-prostaglandin F2alpha typically involves the oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F2alpha . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes.
化学反応の分析
Types of Reactions: : 13,14-Dihydro-15-keto-prostaglandin F2alpha undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions often involve specific temperatures and pH levels to ensure optimal results .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of various ketones and aldehydes, while reduction can result in the formation of alcohols .
類似化合物との比較
Similar Compounds: : Similar compounds include other prostaglandin metabolites such as 11beta-13,14-dihydro-15-keto-prostaglandin F2alpha and 8-iso-13,14-dihydro-15-keto-prostaglandin F2alpha .
Uniqueness: : What sets 13,14-Dihydro-15-keto-prostaglandin F2alpha apart from these similar compounds is its specific role in reproductive biology and its use as a biomarker for prostaglandin F2alpha production. Its unique structure also allows it to interact with specific prostaglandin receptors, making it a valuable tool in both research and clinical settings .
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-XAGFEHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019118 | |
| Record name | Prostaglandin FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13,14-Dihydro-15-keto PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27376-76-7 | |
| Record name | 13,14-Dihydro-15-keto-PGF2α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27376-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Keto-13,14-dihydroprostaglandin F2alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027376767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin FM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin� F2α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13,14-Dihydro-15-keto PGF2a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004685 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 13,14-Dihydro-15-keto-PGF2alpha related to prostaglandin F2alpha?
A1: 13,14-Dihydro-15-keto-PGF2alpha is the primary metabolite of prostaglandin F2alpha, formed through enzymatic degradation. It is more stable than its parent compound and serves as a reliable indicator of PGF2alpha activity in vivo.
Q2: What is the primary function of prostaglandin F2alpha in the context of reproduction?
A: Prostaglandin F2alpha plays a critical role in luteolysis, the process of regression of the corpus luteum (CL) in the ovary. This process is essential for regulating the estrous cycle and ultimately enabling a new ovulation cycle [, , , , , ].
Q3: How do researchers measure 13,14-Dihydro-15-keto-PGF2alpha levels, and what information can be derived from these measurements?
A: Researchers utilize sensitive techniques like enzyme immunoassays (EIA) and radioimmunoassays (RIA) to quantify 13,14-Dihydro-15-keto-PGF2alpha levels in various biological samples, including plasma, amniotic fluid, and urine [, , , , , ]. These measurements provide insights into PGF2alpha activity, helping researchers understand the dynamics of luteolysis, parturition, and other reproductive processes.
Q4: How does the pulsatile nature of 13,14-Dihydro-15-keto-PGF2alpha relate to its function in luteolysis?
A: Studies have shown that 13,14-Dihydro-15-keto-PGF2alpha is released in a pulsatile manner, particularly during luteolysis. This pulsatile release pattern is thought to be crucial for the effective regression of the corpus luteum [, , , ].
Q5: Does 13,14-Dihydro-15-keto-PGF2alpha directly interact with any receptors to exert its effects?
A: Unlike prostaglandin F2alpha, 13,14-Dihydro-15-keto-PGF2alpha is not considered biologically active and does not directly interact with receptors to elicit a physiological response [].
Q6: Can dietary factors influence 13,14-Dihydro-15-keto-PGF2alpha levels?
A: Research suggests that dietary components, particularly fatty acids, can impact 13,14-Dihydro-15-keto-PGF2alpha levels. For example, diets rich in omega-3 fatty acids, like those found in linseed oil and fish oil, have been linked to altered PGFM levels and potential modifications in prostaglandin synthesis [, ].
Q7: How does 13,14-Dihydro-15-keto-PGF2alpha relate to the understanding of parturition?
A: Studies examining 13,14-Dihydro-15-keto-PGF2alpha levels in conjunction with other hormones like progesterone and estrogen provide valuable information about the intricate hormonal interplay during parturition. This includes understanding the role of prostaglandins in initiating uterine contractions [, ].
Q8: Are there differences in 13,14-Dihydro-15-keto-PGF2alpha dynamics across different species?
A: Yes, the research highlights species-specific differences in 13,14-Dihydro-15-keto-PGF2alpha dynamics and its relationship to reproductive processes. For example, studies in mares indicate that a single pulse of prostaglandin F2alpha might not be sufficient to induce complete luteolysis, unlike in ruminants [].
Q9: What are the implications of understanding 13,14-Dihydro-15-keto-PGF2alpha dynamics for animal husbandry and veterinary medicine?
A: A deeper understanding of 13,14-Dihydro-15-keto-PGF2alpha allows for better management of reproductive cycles in livestock, optimizing breeding programs and potentially improving fertility rates [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


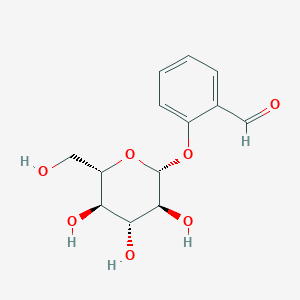
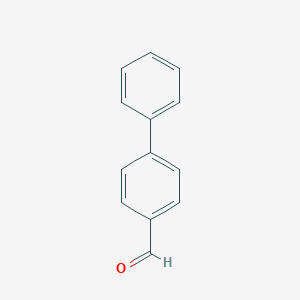
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)
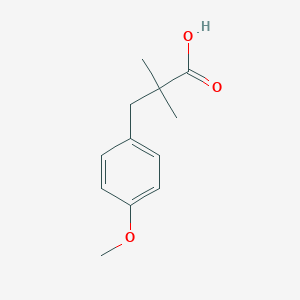
![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
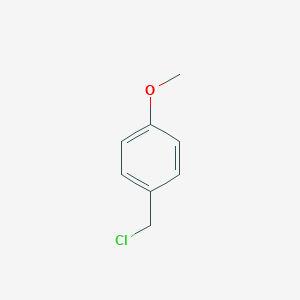
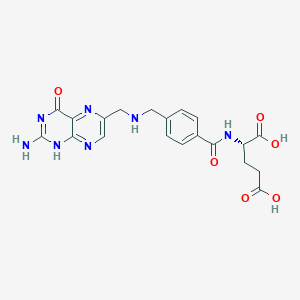
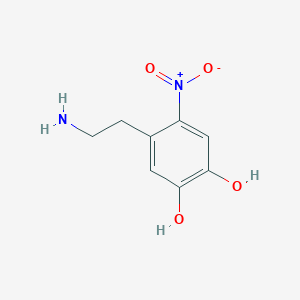
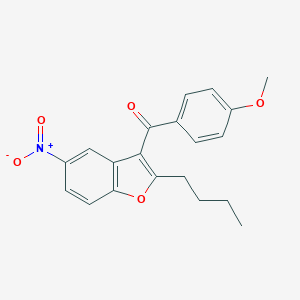
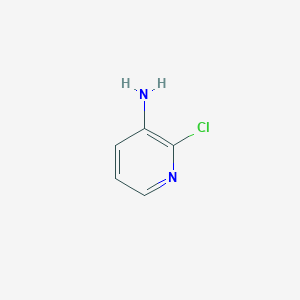
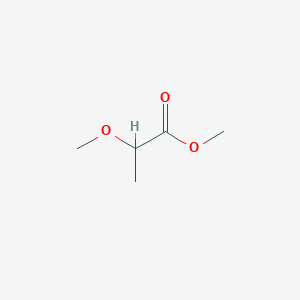
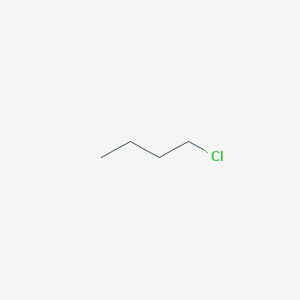
![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)

